2-(Dimethylamino)acetanilide

Description

Properties

CAS No. |

35508-96-4 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(dimethylamino)-N-phenylacetamide |

InChI |

InChI=1S/C10H14N2O/c1-12(2)8-10(13)11-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,13) |

InChI Key |

LZDQPXAJNKGROO-UHFFFAOYSA-N |

SMILES |

CN(C)CC(=O)NC1=CC=CC=C1 |

Canonical SMILES |

CN(C)CC(=O)NC1=CC=CC=C1 |

Synonyms |

α-Dimethylaminoacetanilide; 2-Dimethylaminoacetanilide; 2-(Dimethylamino)-N-phenylacetamide; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Dimethylamino)acetanilide: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Dimethylamino)acetanilide, a molecule of interest in medicinal chemistry and drug development. The guide details its chemical structure, physicochemical properties, synthesis, and potential applications, with a particular focus on its relationship to the well-known local anesthetic, lidocaine. This document is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel therapeutic agents.

Introduction

2-(Dimethylamino)acetanilide, also known as 2-(dimethylamino)-N-phenylacetamide, is an organic compound belonging to the acetanilide class.[1] Its structure is characterized by a phenylacetamide core with a dimethylamino group attached to the acetyl moiety. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Notably, it shares a close structural resemblance to lidocaine, a widely used local anesthetic, suggesting its potential for similar pharmacological activities.[2][3][4] This guide aims to provide a detailed technical overview of 2-(Dimethylamino)acetanilide, consolidating available information on its chemical and physical properties, synthesis, and potential therapeutic applications to facilitate further research and development.

Chemical Structure and Identification

The chemical structure of 2-(Dimethylamino)acetanilide is fundamental to understanding its properties and potential interactions.

IUPAC Name: 2-(dimethylamino)-N-phenylacetamide[1]

Synonyms: 2-(Dimethylamino)acetanilide, a-Dimethylaminoacetanilide, dimethylaminoacetanilide[1]

Chemical Formula: C₁₀H₁₄N₂O[1]

Molecular Weight: 178.23 g/mol [1]

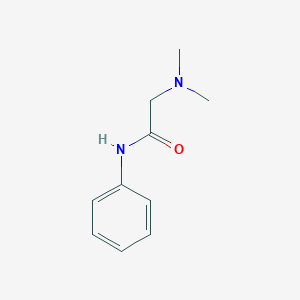

CAS Number: 35508-96-4[1]

Caption: 2D Chemical Structure of 2-(Dimethylamino)acetanilide

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 2-(Dimethylamino)acetanilide is limited, computed properties provide valuable estimates.

| Property | Value | Source |

| Molecular Weight | 178.23 g/mol | PubChem[1] |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 32.3 Ų | PubChem[1] |

| Heavy Atom Count | 13 | PubChem[1] |

| Complexity | 162 | PubChem[1] |

Note: The values presented are computationally generated and may differ from experimental values.

Synthesis of 2-(Dimethylamino)acetanilide

The synthesis of 2-(Dimethylamino)acetanilide can be achieved through a two-step process analogous to the well-established synthesis of lidocaine.[2][3][4] This involves the acylation of an aniline derivative followed by a nucleophilic substitution.

Synthetic Pathway

Caption: Synthetic pathway for 2-(Dimethylamino)acetanilide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-N-phenylacetamide (Intermediate)

-

Reaction Setup: In a fume hood, dissolve aniline (1.0 eq) in glacial acetic acid in an Erlenmeyer flask.

-

Acylation: Cool the solution in an ice bath to approximately 10°C. Slowly add chloroacetyl chloride (1.1 eq) dropwise while stirring continuously. The temperature should be maintained below 20°C to control the exothermic reaction.

-

Neutralization and Precipitation: After the addition is complete, continue stirring for 30 minutes. Subsequently, add a solution of sodium acetate in water to neutralize the hydrochloric acid formed and precipitate the product.

-

Isolation and Purification: Collect the crude 2-Chloro-N-phenylacetamide by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent if necessary.

Rationale: The acylation of aniline with chloroacetyl chloride is a standard method for forming the amide bond. Glacial acetic acid serves as a solvent, and sodium acetate acts as a base to neutralize the HCl generated, driving the reaction to completion and facilitating product precipitation.[4]

Step 2: Synthesis of 2-(Dimethylamino)acetanilide (Final Product)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the dried 2-Chloro-N-phenylacetamide (1.0 eq) in a suitable solvent such as toluene.

-

Nucleophilic Substitution: Add an excess of dimethylamine (e.g., a 40% aqueous solution or gaseous dimethylamine bubbled through the solution) (at least 2.0 eq) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The dimethylamine hydrochloride salt will precipitate and can be removed by filtration. The filtrate is then washed with water to remove any remaining salts and unreacted dimethylamine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 2-(Dimethylamino)acetanilide. Further purification can be achieved by recrystallization or column chromatography.

Rationale: The second step involves a nucleophilic substitution (SN2) reaction where the lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbon atom attached to the chlorine, displacing the chloride ion.[5] Using an excess of dimethylamine serves both as the nucleophile and as a base to neutralize the HCl produced, driving the reaction forward. Toluene is a common solvent for this type of reaction due to its appropriate boiling point for reflux and its ability to dissolve the reactants.

Spectral Analysis

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the phenyl ring (likely in the range of 7.0-7.5 ppm), a singlet for the two methyl groups of the dimethylamino moiety, a singlet for the methylene protons, and a broad singlet for the amide N-H proton.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the amide, the carbons of the phenyl ring, the methylene carbon, and the carbons of the dimethylamino group.

5.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

-

N-H stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bond.

-

C=O stretch: A strong absorption band around 1650-1680 cm⁻¹ for the amide carbonyl group.

-

C-N stretch: Bands in the fingerprint region corresponding to the C-N bonds of the amide and the tertiary amine.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

5.3. Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 178. A characteristic fragmentation pattern would involve the cleavage of the C-C bond alpha to the nitrogen of the dimethylamino group, leading to a fragment with the loss of a dimethylaminomethyl radical.

Biological Activity and Potential Applications

The structural similarity of 2-(Dimethylamino)acetanilide to lidocaine strongly suggests its potential as a local anesthetic. Local anesthetics function by blocking voltage-gated sodium channels in the neuronal cell membrane, thereby preventing the transmission of pain signals. The general structure of many local anesthetics includes a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine. 2-(Dimethylamino)acetanilide possesses all these key structural features.

Studies on related N-phenylacetamide derivatives have demonstrated local anesthetic properties.[2] Therefore, it is plausible that 2-(Dimethylamino)acetanilide could exhibit similar activity. Further research, including in vitro and in vivo studies, is necessary to confirm and characterize its potential as a local anesthetic agent.

Beyond local anesthesia, other acetanilide derivatives have been investigated for a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. The dimethylamino group is also a common pharmacophore in many FDA-approved drugs, contributing to their pharmacological properties. Therefore, 2-(Dimethylamino)acetanilide could serve as a valuable scaffold for the development of new therapeutic agents targeting a variety of biological pathways.

Safety and Handling

Conclusion

2-(Dimethylamino)acetanilide is a molecule with significant potential in the field of medicinal chemistry. Its straightforward synthesis, based on well-established chemical reactions, and its structural analogy to known therapeutic agents like lidocaine make it an attractive target for further investigation. While there is a need for more comprehensive experimental data on its physicochemical properties and biological activities, this technical guide provides a solid foundation for researchers and scientists to build upon. Future studies should focus on the detailed characterization of this compound and the exploration of its pharmacological profile to unlock its full therapeutic potential.

References

-

Synthesis of Lidocaine. (2025, December 7). Chemistry Steps. Retrieved from [Link]

-

The Preparation of Lidocaine. Journal of Chemical Education. ACS Publications. Retrieved from [Link]

-

Lidocaine. IS MUNI. Retrieved from [Link]

-

Lidocaine Synthesis Lab. (2022). EduBirdie. Retrieved from [Link]

-

The 2-Step Synthesis of Lidocaine. Retrieved from [Link]

-

2-(Dimethylamino)acetanilide. PubChem. National Institutes of Health. Retrieved from [Link]

-

Acetanilide. Solubility of Things. Retrieved from [Link]

-

N-Phenylacetamide. ChemBK. Retrieved from [Link]

-

N-{3-[(2E)-3-(Dimethylamino)prop-2-enoyl]phenyl}-N-methylacetamide Properties. U.S. Environmental Protection Agency. Retrieved from [Link]

-

Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides. PubMed. Retrieved from [Link]

-

2-(diethylamino)-N-phenylacetamide. PubChem. National Institutes of Health. Retrieved from [Link]

-

N,N-Diethyl-2-phenylacetamide. PubChem. National Institutes of Health. Retrieved from [Link]

-

Local anesthetics: 2-N,N-dialkylaminoacyl-2'-methyl (or 2',6'-dimethyl)-4'-butylaminoanilides. PubMed. Retrieved from [Link]

-

On local anesthetic action of some dimethylacetamide compounds. Research Results in Pharmacology. Retrieved from [Link]

-

In-Silico-Generated Library for Sensitive Detection of 2-Dimethylaminoethylamine Derivatized FAHFA Lipids Using High-Resolution Tandem Mass Spectrometry. Scite.ai. Retrieved from [Link]

-

Acetamide, 2-anilino-N,N-dimethyl-. PubChem. National Institutes of Health. Retrieved from [Link]

-

Analyze the IR spectrum of Acetanilide (C8H9NO). Identify the functional group absorbance, the peak due to. Brainly. Retrieved from [Link]

-

¹H NMR spectra (500 MHz, CDCl3) of N-(2-(dimethylamino)ethyl)acrylamide (I). ResearchGate. Retrieved from [Link]

-

2-Phenylacetamide. Yuze Chemical Technology. Retrieved from [Link]

-

Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Derivatives. ACS Publications. Retrieved from [Link]

-

NMR of acetanilide. Retrieved from [Link]

-

4-Diethylamino-2-methyl acetanilide. NIST WebBook. Retrieved from [Link]

-

Approach for the synthesis of N-phenylamides from β-ketobutylanilides using dimethylformamide and dimethylacetamide as the acyl donors. ResearchGate. Retrieved from [Link]

-

Computational Study of Geometry, IR Spectrum and Molecular Properties of Acetanilide. Bangladesh Pharmaceutical Journal. Retrieved from [Link]

-

GREEN ACETANILIDE SYNTHESIS AND SPECTRAL ANALYSIS. SlideShare. Retrieved from [Link]

-

Acetanilide. Wikipedia. Retrieved from [Link]

-

N,N−Dimethylacetamide. American Chemical Society. Retrieved from [Link]

-

Determination of 2-(Diethylamino)-N-(2,6- Dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]

-

Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC. National Institutes of Health. Retrieved from [Link]

- Method for preparing 2-amino-dimethyl acetamide hydrochloride. Google Patents.

-

Acetanilide CAS# 103-84-4. The Good Scents Company. Retrieved from [Link]

-

Acetanilide. atb.pcond.org. Retrieved from [Link]

Sources

- 1. N,N-Dimethyl-2-phenylacetamide | C10H13NO | CID 87853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(methylamino)-N-phenylacetamide | C9H12N2O | CID 541846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An investigation into the formation of N- [2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) and 6-[2-(dimethylamino)ethylamino]- 3-hydroxy-7H-indeno[2, 1-C]quinolin-7-one dihydrochloride (TAS-103) stabilised DNA topoisomerase I and II cleavable complexes in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-(diethylamino)-N-phenylacetamide | C12H18N2O | CID 18572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 621-06-7 CAS MSDS (2,N-DIPHENYLACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to the Core Differences Between 2-(Dimethylamino)acetanilide and Lidocaine

Abstract

This technical guide provides a comprehensive analysis of the structural, chemical, and functional distinctions between 2-(Dimethylamino)acetanilide and the widely recognized local anesthetic, Lidocaine. While these molecules share a superficial structural resemblance, their pharmacological and toxicological profiles are vastly different. This document will elucidate the critical molecular variations that elevate Lidocaine to a cornerstone of modern medicine, while 2-(Dimethylamino)acetanilide remains a compound of interest primarily within the realm of chemical synthesis. Through a detailed examination of their synthesis, mechanism of action, applications, and safety profiles, this guide will offer researchers, scientists, and drug development professionals a clear understanding of the profound impact of subtle chemical modifications on biological activity.

Introduction

In the landscape of pharmaceutical sciences, it is often the nuanced variations in molecular architecture that dictate the therapeutic efficacy and safety of a compound. A compelling case study in this regard is the comparison between 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, universally known as Lidocaine, and the structurally related compound, 2-(Dimethylamino)acetanilide.

Lidocaine is an indispensable medication, celebrated for its potent local anesthetic and antiarrhythmic properties.[1][2] Its discovery in the 1940s revolutionized pain management in surgical and dental procedures. Conversely, 2-(Dimethylamino)acetanilide is a lesser-known chemical entity, not utilized in a clinical context but bearing a foundational similarity to the Lidocaine structure.

This guide aims to dissect the core differences between these two molecules. By delving into their chemical properties, synthetic pathways, biological interactions, and toxicological considerations, we will illuminate why Lidocaine is a successful therapeutic agent and 2-(Dimethylamino)acetanilide is not. This comparative analysis serves as a fundamental illustration of structure-activity relationships in drug design.

Part 1: A Tale of Two Structures: Chemical and Physical Properties

The divergence in the utility of Lidocaine and 2-(Dimethylamino)acetanilide begins at the most fundamental level: their molecular structure.

Molecular Architecture

At first glance, the two compounds appear to be close cousins. Both possess a tertiary amine linked to an acetanilide core. However, the critical differences lie in the substitutions on both the aromatic ring and the tertiary amine.

-

Lidocaine : Features two methyl groups at positions 2 and 6 of the phenyl ring and two ethyl groups on the tertiary amine nitrogen.[3][4]

-

2-(Dimethylamino)acetanilide : Lacks any substitution on the phenyl ring and has two methyl groups on the tertiary amine nitrogen.[5]

These "minor" alterations have profound implications for the molecule's three-dimensional shape, lipophilicity, and ability to interact with biological targets. The two methyl groups on the phenyl ring of Lidocaine are particularly crucial; they provide steric hindrance that protects the amide bond from hydrolysis by amidases in the body, thereby increasing its duration of action and in vivo stability.

Caption: Synthetic workflow for Lidocaine.

Synthesis of 2-(Dimethylamino)acetanilide

The synthesis of 2-(Dimethylamino)acetanilide is not as commonly documented but would follow a similar logic, likely starting from aniline. It could be prepared by reacting aniline with 2-(dimethylamino)acetyl chloride or by a two-step process involving the chloroacetylation of aniline followed by amination with dimethylamine.

Part 3: The Biological Interface: Mechanism of Action

The most significant distinction between the two compounds is their interaction with biological systems.

Lidocaine: A Precise Molecular Blockade

Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) on the neuronal cell membrane. [6][7]

-

Penetration: Being a weak base, Lidocaine exists in both ionized and non-ionized forms. The non-ionized form is lipid-soluble and crosses the nerve sheath and cell membrane.

-

Binding: Once inside the cell (axoplasm), the more acidic environment causes a higher proportion of Lidocaine to become protonated (ionized). This cationic form binds to a specific receptor site within the pore of the VGSC. [4][7]3. Blockade: This binding locks the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential. [3][7]4. Effect: The propagation of the nerve impulse is halted, and the sensation of pain is not transmitted to the brain. [3][4] This same mechanism, when applied to cardiomyocytes, is responsible for its Class Ib antiarrhythmic effects, where it stabilizes cardiac membranes and reduces the rate of heart contractions. [1][7]

Sources

- 1. Lidocaine - Wikipedia [en.wikipedia.org]

- 2. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Lidocaine: Structure & Mechanism of Action - Video | Study.com [study.com]

- 4. study.com [study.com]

- 5. 2-(Dimethylamino)acetanilide | C10H14N2O | CID 18870829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Lidocaine? [synapse.patsnap.com]

Methodological & Application

Application Note: Optimized Synthesis of 2-(Dimethylamino)-N-phenylacetamide

Abstract & Introduction

This guide details the reaction conditions for the nucleophilic substitution of 2-chloro-N-phenylacetamide (

This transformation is a foundational protocol in medicinal chemistry, serving as a model reaction for the synthesis of amino-amide local anesthetics (e.g., Lidocaine, Prilocaine) and Class I antiarrhythmic agents. While Lidocaine utilizes 2,6-dimethylaniline and diethylamine, the core chemistry described here—an

Key Applications:

-

Synthesis of glycine-amide linkers in drug discovery.

-

Fragment-based drug design (FBDD) for sodium channel blockers.

-

Educational demonstration of nucleophilic substitution on activated halides.

Mechanistic Insight

The reaction proceeds via a bimolecular nucleophilic substitution (

-

Electrophilic Center: The

-carbon of 2-chloro-N-phenylacetamide is highly electrophilic due to the electron-withdrawing induction from both the chlorine atom and the adjacent carbonyl group. -

Nucleophilic Attack: The lone pair on the nitrogen of dimethylamine attacks the

-carbon from the backside (180° to the C-Cl bond). -

Transition State: A pentacoordinate transition state forms where the C-N bond forms simultaneously as the C-Cl bond breaks.

-

Scavenging: The reaction generates Hydrogen Chloride (HCl) as a byproduct. If not neutralized, HCl will protonate the unreacted dimethylamine, rendering it non-nucleophilic (

). Therefore, a base trap (excess amine or inorganic base) is strictly required.

Pathway Visualization

Figure 1: Mechanistic pathway of the amino-dehalogenation reaction.

Experimental Protocols

Method A: Ethanol Reflux (Standard Green Protocol)

Best for: Routine synthesis, high yield, and ease of purification without chromatography. Scale: 10 mmol (approx. 1.7 g of starting material).

Reagents & Stoichiometry

| Component | Role | Eq. | Amount |

| 2-Chloro-N-phenylacetamide | Substrate | 1.0 | 1.69 g |

| Dimethylamine (40% aq.) | Nucleophile / Base | 3.0 | ~3.8 mL |

| Ethanol (95% or abs.) | Solvent | - | 20 mL |

Note: We use 3 equivalents of DMA. 1 Eq acts as the nucleophile, 1 Eq acts as the sacrificial base to trap HCl, and 1 Eq ensures kinetic driving force.

Step-by-Step Procedure

-

Setup: Equip a 50 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 1.69 g of 2-chloro-N-phenylacetamide and 20 mL of ethanol. Stir until fully dissolved.

-

Addition: Add 3.8 mL of 40% aqueous dimethylamine solution via syringe.

-

Caution: DMA has a fishy, ammonia-like odor. Perform in a fume hood.

-

-

Reaction: Heat the mixture to reflux (approx. 78-80°C) for 2–3 hours .

-

Monitoring: Check TLC (Silica; 5% MeOH in DCM). Starting material (

) should disappear; Product (

-

-

Workup (Acid-Base Extraction):

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol and excess DMA.

-

Resuspend the residue in 30 mL 1M HCl (The product forms a water-soluble hydrochloride salt).

-

Wash the aqueous acidic layer with 2 x 15 mL Ethyl Acetate (removes unreacted neutral starting material). Discard organics.

-

Basify the aqueous layer to pH > 10 using 4M NaOH or

. The product will precipitate or oil out. -

Extract the basic aqueous layer with 3 x 20 mL Dichloromethane (DCM).

-

-

Isolation: Dry the combined DCM layers over anhydrous

, filter, and evaporate to dryness. -

Result: Off-white solid. Yield typically 85–92%.

Method B: Anhydrous Toluene (Water-Sensitive Substrates)

Best for: Substrates prone to hydrolysis or when using anhydrous DMA (e.g., 2M in THF) to avoid water entirely.

Reagents & Stoichiometry

| Component | Role | Eq. | Amount |

| 2-Chloro-N-phenylacetamide | Substrate | 1.0 | 1.69 g |

| Dimethylamine (2M in THF) | Nucleophile | 1.2 | 6.0 mL |

| Potassium Carbonate ( | Aux. Base | 2.0 | 2.76 g |

| Toluene | Solvent | - | 25 mL |

| Potassium Iodide (KI) | Catalyst (Finkelstein) | 0.1 | 166 mg |

Note: KI acts as a catalyst by converting the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction).

Step-by-Step Procedure

-

Setup: Dry 100 mL RBF, stir bar, reflux condenser.

-

Mixing: Charge flask with 2-chloro-N-phenylacetamide,

, and KI. Add Toluene. -

Addition: Add DMA (2M in THF) slowly.

-

Reaction: Heat to 60°C for 4–6 hours.

-

Note: Do not reflux vigorously if using THF solution as DMA may off-gas. A sealed pressure tube is superior for this method if available.

-

-

Filtration: Filter the hot reaction mixture through a Celite pad to remove inorganic salts (

). -

Evaporation: Remove solvent under vacuum.

-

Recrystallization: Recrystallize the crude solid from Hexane/Ethyl Acetate if necessary.

Workflow Visualization

Figure 2: Purification logic using Acid-Base extraction to ensure high purity.

Quality Control & Characterization

To validate the synthesis, compare analytical data against these expected values:

| Parameter | Expected Value | Notes |

| Appearance | White to off-white crystalline solid | If yellow, indicates aniline oxidation impurities. |

| Melting Point | 112–114°C | Sharp range indicates purity. |

| Diagnostic singlet for dimethyl group. | ||

| Methylene bridge between carbonyl and amine. | ||

| Amide proton (exchangeable). |

Common Troubleshooting:

-

Low Yield: Often due to insufficient base. Ensure excess DMA or Carbonate is used.

-

Oiling Out: If product oils out during basification, add DCM immediately to extract it, rather than trying to filter the oil.

-

Hydrolysis: If the reaction is run too hot in aqueous base for too long, the amide bond may cleave, regenerating aniline. Keep pH neutral-to-basic, not strongly acidic/basic at high temps.

Safety & Handling (SDS Summary)

-

2-Chloro-N-phenylacetamide: Skin and eye irritant.[1] Potential sensitizer. Wear gloves and long sleeves.

-

Dimethylamine: Flammable gas/liquid. Toxic by inhalation. Corrosive. Must use in a fume hood.

-

Reaction Hazards: Exothermic upon mixing amine. Add amine slowly.

References

-

PubChem. (n.d.). 2-Chloro-N-phenylacetamide (Compound).[1][2][3][4][5] National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

- Lofgren, N. (1948). Studies on Local Anesthetics: Xylocaine a New Synthetic Drug. Stockholm: Haeggstroms.

-

Organic Syntheses. (1927). Chloroacetamide and N-Chloroacetyl derivatives.[1][2][6][5] Org.[5][7] Synth. 7, 16. Retrieved from [Link] (General methodology for alpha-chloroamides).

- Tietze, L. F., & Eicher, T. (1991). Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books. (Standard reference for nucleophilic substitution protocols).

Sources

- 1. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 2-chloro-n-phenylacetamide (C8H8ClNO) [pubchemlite.lcsb.uni.lu]

- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-N-phenylacetamide CAS#: 587-65-5 [m.chemicalbook.com]

- 7. lookchem.com [lookchem.com]

Application Note: HPLC Method Development for 2-(Dimethylamino)acetanilide

This Application Note is structured as a comprehensive technical guide for analytical scientists and method developers. It moves beyond simple recipe-following to explain the mechanistic rationale behind every parameter, ensuring the method is robust, transferable, and scientifically sound.

Introduction & Compound Analysis

2-(Dimethylamino)acetanilide (CAS: 35508-96-4), also known as

Chemical Profile & Chromatographic Challenges

To develop a robust method, we must first understand the physicochemical behavior of the analyte.

| Property | Value (Approx.) | Chromatographic Implication |

| Structure | Phenyl-NH-CO-CH | Contains a basic tertiary amine and a neutral amide. |

| pKa (Base) | ~7.9 - 8.2 | The molecule is positively charged at pH < 6 and neutral at pH > 10. |

| LogP | ~1.2 | Moderately polar. Retention on C18 will be low if ionized (low pH). |

| UV Max | ~205 nm, ~240 nm | Requires low-UV cut-off solvents (Phosphate/Acetonitrile) for high sensitivity. |

The Core Challenge: As a basic amine, 2-(Dimethylamino)acetanilide interacts with residual silanols on silica-based columns, leading to peak tailing . Furthermore, its moderate polarity means it may elute in the void volume if the pH is not optimized to suppress ionization or if the organic composition is too high.

Method Development Strategy

We employ a "Design by Rational Choice" approach. The following decision tree outlines the logic used to select the final chromatographic conditions.

Figure 1: Method Development Decision Tree. A High-pH strategy is selected to ensure the analyte remains neutral, maximizing interaction with the stationary phase and minimizing ionic tailing.

Experimental Protocol

This guide provides two verified approaches. Protocol A (High pH) is the recommended "Gold Standard" for peak shape and robustness. Protocol B (Low pH) is provided for labs restricted to traditional silica columns.

Reagents and Standards

-

Reference Standard: 2-(Dimethylamino)acetanilide (>98% purity).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

-

Buffer Salts: Ammonium Bicarbonate (for High pH) or Potassium Dihydrogen Phosphate (for Low pH).

-

pH Adjusters: Ammonium Hydroxide (25%) or Orthophosphoric Acid (85%).

Protocol A: High pH (Recommended)

Best for: Maximum retention, sharp peaks, and separating from early-eluting polar impurities.

-

Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (4.6 x 150 mm, 3.5 µm or 5 µm). Note: Standard silica columns will dissolve at this pH.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Detection: UV at 240 nm (Secondary: 210 nm).

-

Injection Volume: 10 µL.

Gradient Profile (Protocol A):

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Comment |

| 0.0 | 95 | 5 | Initial equilibration |

| 2.0 | 95 | 5 | Isocratic hold for polar impurities |

| 12.0 | 40 | 60 | Linear ramp to elute analyte |

| 15.0 | 40 | 60 | Wash |

| 15.1 | 95 | 5 | Re-equilibration |

| 20.0 | 95 | 5 | End of Run |

Protocol B: Low pH (Traditional)

Best for: Labs with standard C18 columns or MS-compatibility (using Formic acid).

-

Column: Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18(2) (4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 3.0 with Phosphoric Acid.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

Isocratic Mode (Protocol B):

-

Ratio: 85% Buffer : 15% Acetonitrile.

-

Note: Due to the protonated state of the amine at pH 3, the analyte becomes very polar. High aqueous content is required to retain it.

Method Validation (Self-Validating System)

To ensure the method produces reliable data, the following System Suitability Tests (SST) must be performed before every sample batch.

System Suitability Criteria

Run 5 replicate injections of the Standard Solution (e.g., 50 µg/mL).

| Parameter | Acceptance Criteria | Rationale |

| Retention Time (RT) %RSD | ≤ 1.0% | Confirms pump stability and column equilibration. |

| Peak Area %RSD | ≤ 1.0% | Confirms autosampler precision. |

| Tailing Factor ( | 0.8 ≤ | Critical for amines. |

| Theoretical Plates ( | > 5,000 | Ensures column efficiency. |

| Resolution ( | > 2.0 | If analyzing near Lidocaine or other impurities. |

Linearity & Range

-

Range: 0.5 µg/mL to 100 µg/mL.

-

Procedure: Prepare 5 concentration levels (e.g., 1, 10, 25, 50, 100 µg/mL).

-

Acceptance: Correlation coefficient (

) ≥ 0.999.

Troubleshooting & Optimization

Issue: Peak Tailing (> 1.5)

-

Cause: Residual silanols interacting with the protonated amine.

-

Fix (Low pH): Add 0.1% Triethylamine (TEA) to the buffer as a "sacrificial base" to block silanols.

-

Fix (High pH): Ensure pH is at least 2 units above the pKa (i.e., pH > 10) to ensure the analyte is 100% neutral.

Issue: Retention Time Drift

-

Cause: pH instability in the mobile phase.

-

Fix: Amine retention is highly sensitive to pH near the pKa. Ensure buffers are prepared gravimetrically and pH metered daily.

Issue: Low Sensitivity

-

Cause: Wrong wavelength.

-

Fix: While 210 nm is more sensitive, it is prone to solvent noise. Use 240 nm for higher specificity if concentration allows.

References

-

United States Pharmacopeia (USP). General Chapter <621> Chromatography.Link

-

ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1] Link

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience.

-

Waters Corporation. Effect of pH on the Separation of Basic Compounds. Application Note. Link

-

PubChem. 2-(Dimethylamino)acetanilide Compound Summary. National Library of Medicine. Link

Sources

Application Note: Optimized Thin Layer Chromatography (TLC) Solvent Systems for the Analysis of Aminoacetanilides

Abstract

This comprehensive guide provides detailed protocols and experimentally validated solvent systems for the successful separation and analysis of aminoacetanilides using Thin Layer Chromatography (TLC). Designed for researchers, scientists, and drug development professionals, this document offers in-depth technical insights, explaining the rationale behind experimental choices to ensure reliable and reproducible results. Key topics include the principles of TLC for aminoacetanilides, detailed experimental procedures, a comparative table of solvent systems with corresponding Rf values, and effective visualization techniques.

Introduction: The Importance of Aminoacetanilide Analysis

Aminoacetanilides are a critical class of compounds in pharmaceutical research and development, serving as key intermediates and building blocks in the synthesis of a wide range of active pharmaceutical ingredients (APIs). Their structural motif, an acetanilide core with an amino group substitution, imparts a unique polarity that necessitates carefully optimized analytical methods for monitoring reaction progress, assessing purity, and identifying impurities.

Thin Layer Chromatography (TLC) is a rapid, versatile, and cost-effective analytical technique ideally suited for the qualitative analysis of aminoacetanilides.[1][2][3] Its simplicity and speed make it an invaluable tool for in-process control during synthesis and for preliminary purity assessments. The success of TLC analysis, however, is fundamentally dependent on the selection of an appropriate solvent system (mobile phase) that can effectively differentiate between the starting materials, intermediates, and final products based on their relative polarities.[4][5]

This application note provides a thorough exploration of TLC solvent systems tailored for the separation of aminoacetanilides, empowering researchers to develop robust and efficient analytical protocols.

Principles of TLC for Aminoacetanilide Separation

The separation of compounds on a TLC plate is governed by the principle of differential partitioning between a stationary phase (typically polar silica gel or alumina) and a mobile phase (the solvent system).[4][6] For aminoacetanilides, the key to achieving good separation lies in understanding the interplay of polarity between the analyte, the stationary phase, and the mobile phase.

-

Stationary Phase: Standard TLC plates are coated with a thin layer of a polar adsorbent, most commonly silica gel (SiO2) or alumina (Al2O3).[4][7] The surface of these adsorbents is rich in hydroxyl groups, making them highly polar.

-

Aminoacetanilides: These molecules possess both polar and non-polar characteristics. The amide and amino functional groups contribute to their polarity through hydrogen bonding capabilities, while the aromatic ring provides a non-polar character. The position of the amino group on the aromatic ring also influences the overall polarity of the molecule.

-

Mobile Phase (Solvent System): The mobile phase is a solvent or a mixture of solvents that moves up the TLC plate by capillary action.[6] The polarity of the mobile phase is a critical parameter that can be adjusted to control the migration of the compounds. A more polar solvent will have a stronger affinity for the polar stationary phase, and will therefore move polar compounds further up the plate, resulting in higher Retention Factor (Rf) values.[7] Conversely, a less polar solvent will result in lower Rf values for polar compounds.[5]

The fundamental relationship is that compounds with a stronger interaction with the stationary phase will travel a shorter distance up the plate, while compounds more soluble in the mobile phase will travel further.[8]

Experimental Protocols

Materials and Reagents

-

Standard TLC plates (e.g., silica gel 60 F254)

-

Developing chamber with a lid

-

Capillary tubes for spotting

-

Solvents of appropriate grade (e.g., HPLC grade)

-

Visualization reagents (e.g., UV lamp, iodine chamber, ninhydrin spray)

-

Aminoacetanilide standards and samples

-

Pencil and ruler

Step-by-Step TLC Procedure

-

Plate Preparation: Using a pencil, lightly draw a line (the origin) approximately 1 cm from the bottom of the TLC plate.[6]

-

Sample Preparation: Dissolve the aminoacetanilide samples and standards in a suitable volatile solvent (e.g., methanol, ethyl acetate, or dichloromethane) to a concentration of approximately 1-2 mg/mL.

-

Spotting: Use a capillary tube to apply a small spot of each sample solution onto the origin line.[6] Ensure the spots are small and do not spread. Allow the solvent to evaporate completely between applications if multiple applications are needed to increase the concentration of the spot.

-

Developing Chamber Preparation: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber, leaning against the wall, to ensure the atmosphere inside is saturated with solvent vapor.[9] Close the chamber and allow it to equilibrate for at least 10-15 minutes.

-

Development: Carefully place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level.[6] Close the chamber and allow the solvent to ascend the plate by capillary action.

-

Completion and Marking: Once the solvent front has moved to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[9]

-

Drying: Allow the solvent to completely evaporate from the plate in a fume hood.

-

Visualization: Visualize the separated spots using appropriate techniques as described in Section 5.

-

Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[1]

The Rf value is a characteristic property of a compound in a specific solvent system and can be used for identification purposes.[10]

Recommended Solvent Systems for Aminoacetanilides

The selection of an optimal solvent system is crucial for achieving clear separation. The polarity of the mobile phase should be adjusted to obtain Rf values ideally between 0.2 and 0.8 for the compounds of interest.[2] Below is a table of recommended starting solvent systems for the TLC analysis of aminoacetanilides, ranging from non-polar to polar.

| Solvent System (v/v) | Ratio | Polarity | Rationale and Application Notes |

| Hexane : Ethyl Acetate | 1:1 | Low to Medium | A good starting point for less polar aminoacetanilide derivatives. Increasing the proportion of ethyl acetate will increase the polarity of the mobile phase. |

| Dichloromethane : Acetone | 50:50 | Medium | Effective for separating aniline and acetanilide.[11] This system offers a balance of polarity suitable for many common aminoacetanilides. |

| Chloroform : Methanol | 9:1 | Medium to High | A versatile system for a range of aromatic amines and their derivatives.[12] The small amount of methanol significantly increases the polarity. |

| n-Butanol : Acetic Acid : Water | 4:1:1 | High | A classic, highly polar system often used for the separation of amino acids and other highly polar compounds.[13][14] The acidic and aqueous components help to protonate the amino groups and improve solubility and migration of very polar aminoacetanilides. |

| Petroleum Ether : Ethyl Acetate : Ammonium Hydroxide | 80:20:1 | Low to Medium (Basic) | This system is particularly useful for separating anilides from related acidic or neutral compounds.[15] The addition of a small amount of ammonium hydroxide can improve the spot shape of basic compounds by preventing streaking. |

Note: The optimal solvent system may require some empirical optimization by adjusting the ratios of the solvents.

Visualization Techniques for Aminoacetanilides

Since most aminoacetanilides are colorless, visualization techniques are required to see the separated spots on the TLC plate.

Non-Destructive Method: Ultraviolet (UV) Light

-

Principle: Many aminoacetanilides contain an aromatic ring and are therefore UV-active. When a TLC plate containing a fluorescent indicator (F254) is exposed to short-wave UV light (254 nm), the entire plate will fluoresce (typically green).[16][17] The UV-absorbing compounds will quench this fluorescence and appear as dark spots.[16]

-

Procedure:

-

After the plate is dry, place it under a UV lamp.

-

Observe the plate under short-wave (254 nm) UV light.

-

Lightly circle the dark spots with a pencil, as they will disappear once the UV lamp is turned off.[16]

-

Semi-Destructive Method: Iodine Vapor

-

Principle: Iodine vapor reacts with many organic compounds to form colored complexes, typically appearing as yellow-brown spots.[16][18] This method is particularly effective for aromatic and unsaturated compounds.

-

Procedure:

-

Place a few crystals of iodine in a closed chamber (an "iodine chamber").

-

Place the developed and dried TLC plate inside the chamber.

-

The spots will begin to appear as yellow-brown stains within a few minutes.

-

Remove the plate and circle the spots with a pencil, as the color will fade over time as the iodine sublimes.[16]

-

Destructive Method: Ninhydrin Stain

-

Principle: Ninhydrin is a specific visualizing agent for primary and secondary amines and amino acids.[17][19] It reacts with the amino group to produce a characteristic purple or pinkish-purple colored spot (Ruhemann's purple).

-

Procedure:

-

Prepare a ninhydrin solution (e.g., 0.2% w/v in ethanol or acetone).

-

Spray the dried TLC plate evenly with the ninhydrin solution in a fume hood.

-

Gently heat the plate with a heat gun or in an oven at around 100-110°C for a few minutes until the colored spots develop.[9]

-

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the TLC analysis of aminoacetanilides.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Thin-Layer Chromatography [sites.pitt.edu]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. iitg.ac.in [iitg.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. digitalcommons.imsa.edu [digitalcommons.imsa.edu]

- 9. Separation of Amino Acids by Thin Layer Chromatography (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 11. elearning.univ-mila.dz [elearning.univ-mila.dz]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. Single step thin-layer chromatographic method for quantitation of enzymatic formation of fatty acid anilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Removing unreacted 2-chloroacetanilide from reaction mixture

Ticket #2CA-PUR-001: Removal of Unreacted 2-Chloroacetanilide

Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary

2-Chloroacetanilide (2-CA) is a common electrophilic intermediate, frequently generated during the synthesis of local anesthetics (e.g., Lidocaine) or heterocycles. Its removal is critical because it is a skin sensitizer and a potential alkylating agent.

The separation strategy depends entirely on the chemical nature of your target product . Unlike generic purification guides, this workflow forces you to categorize your product first to select the correct thermodynamic or kinetic separation path.

Phase 1: Strategic Decision Matrix

Before proceeding, identify which category your target product falls into.

| Product Type | Primary Separation Strategy | Mechanism | Success Probability |

| Basic Amine (e.g., Lidocaine, Piperazines) | Acid-Base Extraction | pH-switchable solubility. 2-CA remains neutral; Product becomes ionic.[1] | High (>95%) |

| Neutral/Solid (e.g., Amides, Esters) | Recrystallization | Differential solubility in EtOH/Water.[1] 2-CA is sparingly soluble in cold water.[1] | Medium-High |

| Acidic (e.g., Carboxylic Acids) | Base Extraction | Product ionizes in base; 2-CA remains neutral (unless hydrolyzed).[1] | Medium |

| Trace Impurity (<5%) | Chemical Scavenging | Nucleophilic attack on the | High |

Phase 2: Detailed Protocols

Protocol A: The "Gold Standard" Acid-Base Extraction

Applicability: Target product is a basic amine (e.g., Lidocaine synthesis).

The Logic: 2-CA is a neutral amide. It does not protonate significantly under mild acidic conditions. Your amine product will protonate, becoming water-soluble.

Workflow Diagram:

Figure 1: Selective protonation separates the amine product from the neutral 2-CA impurity.[1]

Step-by-Step:

-

Dissolution: Dissolve crude mixture in a water-immiscible solvent (Diethyl ether or Dichloromethane).

-

Acidification: Extract with 3M HCl (2x volumes).

-

Checkpoint: The product moves to the aqueous layer (protonated). The 2-CA stays in the organic layer.

-

-

Scrubbing: Wash the acidic aqueous layer once with fresh organic solvent to remove entrained 2-CA.

-

Basification: Cool the aqueous layer on ice. Slowly add 30% KOH or NaOH until pH > 10.[1]

-

Note: The solution will become cloudy as the freebase amine precipitates/oils out.

-

-

Recovery: Extract the basic aqueous mixture with organic solvent (e.g., Pentane or DCM). Dry over

and evaporate.

Protocol B: Recrystallization (Solubility Exploitation)

Applicability: Target product is neutral or solid.[1]

The Logic: 2-CA has a steep solubility curve in ethanol/water mixtures. It is soluble in hot ethanol but crystallizes as needles from cooling dilute solutions. However, it is practically insoluble in cold water .

Solvent System: Ethanol:Water (approx. 1:1 to 1:2 ratio).[1]

-

Dissolution: Dissolve the crude solid in the minimum amount of boiling 95% Ethanol .

-

Precipitation: Add hot water dropwise until persistent cloudiness appears.

-

Clarification: Add a few drops of ethanol to clear the solution.

-

Crystallization: Allow to cool slowly to room temperature, then 4°C.

Protocol C: Chemical Scavenging (The "Clean-Up")

Applicability: Trace removal (<5%) when extraction is impossible.

The Logic: The

Reagent: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) or similar amine-functionalized resins.

Workflow Diagram:

Figure 2: Covalent capture of 2-CA using solid-phase extraction.

-

Setup: Dissolve crude in DCM or THF.

-

Addition: Add 3–5 equivalents (relative to the estimated impurity) of amine scavenger resin.

-

Incubation: Stir gently for 4–12 hours.

-

Filtration: Filter through a fritted glass funnel. The filtrate contains your product; the 2-CA is trapped on the beads.

Phase 3: Troubleshooting & FAQs

Q1: My product is an oil and I can't recrystallize. How do I remove 2-CA? A: If Acid-Base extraction is not applicable, use Flash Chromatography .[1]

-

Stationary Phase: Silica Gel.

-

Mobile Phase: 2-CA is relatively non-polar.[1] In a Hexane:Ethyl Acetate (3:1) system, 2-CA typically elutes early (

). Most amine/amide products are more polar and will elute later. -

Visualization: 2-CA is UV active (254 nm).[1] It does not stain strongly with Ninhydrin (unlike your amine product).

Q2: I see a "ghost" spot on TLC that looks like 2-CA, but I already did an acid wash. A: Check your aqueous workup pH. If you basified too aggressively (pH > 12) or heated the mixture, you may have hydrolyzed residual 2-CA into 2-chloroaniline or aniline . These are basic amines and will extract with your product.

-

Fix: Recrystallize the final product. 2-chloroaniline is an oil/low-melting solid and will stay in the mother liquor.

Q3: Can I just wash the solid crude with water? A: Yes, but with caveats. 2-CA is "practically insoluble" in cold water [2]. If your product is completely insoluble in water, triturating (washing) the solid with warm water (50°C) can dissolve the 2-CA impurity.

-

Warning: Extended exposure to hot water, especially if slightly basic, can hydrolyze the amide bond.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10777, o-Chloroacetanilide. Retrieved from [Link]

-

The Merck Index Online. Monograph: Chloroacetanilide.[1] (Requires Subscription/Institutional Access). Verified solubility data via

-

Sandiego.edu. The Synthesis of Lidocaine: Laboratory Manual. Detailed acid-base extraction protocols for acetanilide intermediates. Retrieved from [Link]

Sources

Troubleshooting oil formation during acetanilide recrystallization

Topic: Troubleshooting Liquid-Liquid Phase Separation ("Oiling Out")

Executive Summary: The Physics of "Oiling Out"

What is happening? You are encountering Liquid-Liquid Phase Separation (LLPS) . Instead of transitioning directly from a dissolved state to a solid crystal (crystallization), the acetanilide is separating into a solute-rich liquid phase (oil) suspended in the solvent-rich liquid phase.[1]

Why does this happen with Acetanilide?

Acetanilide has a melting point of

This is driven by two primary factors:

-

High Solute Concentration: If the solution is too concentrated, the saturation temperature rises.[2] If it rises above the melting point of the hydrated solute, the solute melts before it dissolves.

-

Melting Point Depression: Impurities act as a flux.[2] According to colligative properties, significant impurities can depress the melting point of acetanilide to below

. Consequently, the acetanilide exists as a liquid oil in boiling water rather than a solid.

Diagnostic & Troubleshooting Guide

Q1: "My solution looks like a vinaigrette (cloudy with droplets). Can I just cool it down to freeze the oil?"

Status: CRITICAL ERROR Answer: No. Do not continue cooling. If you cool an oiled-out solution, the oil droplets will solidify into a hard, amorphous mass (often called "glass") or an impure cake.[2][1] This mass traps the very impurities you are trying to remove.

-

The Fix: You must reheat the solution until the oil redissolves or melts completely, then treat it as described in the "Rescue Protocol" below.

Q2: "I added acetanilide to boiling water, but it formed an oil on the bottom instead of dissolving."

Status: Common Issue Answer: The concentration is too high, or the acetanilide melted before it could dissolve.

-

The Fix: Add more hot solvent (water) in small increments. As the volume of solvent increases, the saturation temperature decreases. Once the saturation temperature drops below the melting point of the oiled phase, the oil will dissolve into the bulk solution.

Q3: "The oil persists even after adding excess solvent. What now?"

Status: Impurity Saturation Answer: You likely have insoluble impurities or "tar" that will never dissolve.[2]

-

The Fix: If the oil is dark/colored and refuses to dissolve despite significant solvent addition, it is likely an impurity. Perform a hot filtration or decant the clear supernatant solution into a clean flask, leaving the insoluble oil residue behind.

Decision Tree: Troubleshooting Workflow

The following logic gate visualizes the decision process when oiling out occurs.

Figure 1: Logic flow for addressing Liquid-Liquid Phase Separation (LLPS) during acetanilide recrystallization.

Rescue Protocol: Saving an Oiled-Out Batch

If your solution has oiled out, follow this strict protocol to recover pure crystals.

Prerequisites:

Step-by-Step Procedure:

-

Re-equilibration: Place the flask with the oil/water mixture back onto the heat source. Bring it to a rolling boil.

-

Solvent Adjustment:

-

If the oil does not dissolve at boiling: Add hot water in

increments . -

Wait

between additions for equilibrium. -

Stop immediately once the oil disappears and the solution is clear.

-

-

The "Buffer" Addition: Add an extra

excess of solvent .[2]-

Why? This deliberately lowers the concentration slightly below saturation, preventing the solution from hitting the "oiling out" zone immediately upon cooling.

-

-

Controlled Cooling (Critical Step):

-

Crystallization: Allow to cool to room temperature undisturbed (

) before moving to an ice bath.

Reference Data: Acetanilide Solubility Profile

Understanding the solubility curve is essential for calculating recovery and preventing oiling out.

| Parameter | Value | Implications for Protocol |

| Melting Point (Pure) | Target temp for purity check. | |

| Solubility ( | Max concentration during boiling.[2] | |

| Solubility ( | Amount lost in mother liquor at RT. | |

| Solubility ( | Target temp for max yield.[2][5] | |

| Oiling Risk Zone | High risk of LLPS at boiling.[2] |

Data Source: OECD SIDS & ChemicalBook [1, 2][2]

References

-

OECD SIDS. (2001). Acetanilide: CAS N°: 103-84-4 Initial Assessment Report.[2] UNEP Publications.

-

ChemicalBook. (2025).[2] Acetanilide Properties and Solubility Data.

-

Nichols, L. (2022).[2] Troubleshooting Crystallization: Oiling Out. Chemistry LibreTexts.

-

Mettler Toledo. (n.d.).[2] Liquid-Liquid Phase Separation in Crystallization.

Sources

Technical Support Center: Optimizing Dimethylamine Substitution on Chloroacetanilide

Welcome to the technical support center for the optimization of the nucleophilic substitution of dimethylamine on α-chloroacetanilide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical reaction, a cornerstone in the synthesis of numerous active pharmaceutical ingredients, most notably Lidocaine.[1][2][3][4]

This document moves beyond standard protocols to provide in-depth troubleshooting and optimization strategies based on mechanistic principles and field-proven insights. Our goal is to empower you to reduce reaction times, improve yields, and minimize impurities with a rational, evidence-based approach.

Reaction Overview: The SN2 Pathway

The substitution of the chlorine atom on α-chloroacetanilide by dimethylamine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][5] In this single-step process, the dimethylamine nucleophile attacks the electrophilic carbon atom bearing the chlorine, while simultaneously displacing the chloride leaving group. The carbonyl group adjacent to the reaction center facilitates this displacement.[1]

Sources

Stability of 2-(Dimethylamino)acetanilide under acidic conditions

Technical Support Center: 2-(Dimethylamino)acetanilide

A Guide to Understanding and Mitigating Acid-Induced Instability

Welcome to the technical support center for 2-(Dimethylamino)acetanilide. This guide is designed for researchers, analytical scientists, and formulation experts who are working with this compound and may encounter stability challenges, particularly in acidic environments. As Senior Application Scientists, our goal is to provide you with the causal explanations behind these issues and to offer robust, field-tested solutions to ensure the integrity of your experiments and products.

Frequently Asked Questions (FAQs)

Q1: We are observing a new, more polar peak in our HPLC analysis after preparing our sample of 2-(Dimethylamino)acetanilide in an acidic diluent. What is this new peak likely to be?

A1: The appearance of a new, earlier-eluting (more polar) peak in a reversed-phase HPLC chromatogram is a classic indicator of acid-catalyzed hydrolysis. 2-(Dimethylamino)acetanilide contains an amide linkage that is susceptible to cleavage under acidic conditions, especially when heated.[1][2]

The degradation reaction breaks the amide bond, yielding two primary products:

-

2-(Dimethylamino)aniline

-

Acetic Acid

Given its structure, 2-(Dimethylamino)aniline is significantly more polar than the parent compound and will therefore have a shorter retention time on a typical C18 column. Acetic acid is generally not retained or is eluted in the solvent front. The most probable identity of your new peak is 2-(Dimethylamino)aniline .

Q2: What is the underlying chemical mechanism that causes this degradation?

A2: The degradation is a textbook case of acid-catalyzed amide hydrolysis. The reaction proceeds through several key steps, which are initiated by the protonation of the amide's carbonyl oxygen. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.

The process can be visualized as follows:

-

Protonation of the Carbonyl Oxygen: The lone pair of electrons on the carbonyl oxygen attacks a proton (H+) from the acidic medium.

-

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom of the amide. This converts the nitrogen into a better leaving group (an amine).

-

Tetrahedral Intermediate Collapse: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amine as the leaving group.

-

Deprotonation: The protonated carbonyl is deprotonated by a water molecule to yield the final carboxylic acid product (acetic acid) and the protonated amine.

Below is a diagram illustrating this mechanistic pathway.

Caption: Mechanism of acid-catalyzed amide hydrolysis.

Q3: My protocol requires an acidic mobile phase. How can I minimize the on-instrument degradation of my compound during an HPLC run?

A3: This is a common challenge when the analyte's stability conflicts with the optimal chromatographic conditions. The key is to control the variables that accelerate hydrolysis: time, temperature, and acid concentration.

Here are several strategies, ranked from simplest to most rigorous:

-

Use a Cooled Autosampler: Set your autosampler temperature to 4-10 °C. This dramatically slows down the kinetics of the hydrolysis reaction while samples are waiting in the queue.

-

Minimize Residence Time: Prepare samples immediately before placing them in the autosampler. If possible, structure your sequence so that these sensitive samples are analyzed first. Avoid letting samples sit in the autosampler tray overnight.

-

Reduce Acid Strength: Test if a less acidic mobile phase (e.g., pH 3.5 instead of 2.5) still provides adequate peak shape and retention. Use the weakest acid concentration that meets your chromatographic needs.

-

"On-the-Fly" Neutralization: If your autosampler allows, you can program it to mix the sample with a neutralizing or buffering agent just before injection. This is an advanced technique but can be highly effective.

-

Consider Alternative Chromatography: If hydrolysis remains a significant issue, explore other separation techniques. Hydrophilic Interaction Chromatography (HILIC) often uses higher organic content and may be less harsh. Supercritical Fluid Chromatography (SFC) is another alternative that uses non-aqueous mobile phases.

Troubleshooting Guide: A Systematic Approach to Degradation

When unexpected degradation occurs, a systematic investigation is crucial. This workflow ensures that the root cause is identified and addressed effectively. Forced degradation studies are essential for understanding a molecule's intrinsic stability and for developing stability-indicating analytical methods.[3][4][5]

Caption: Systematic workflow for troubleshooting analyte instability.

Protocol: Forced Acidic Degradation Study

This protocol outlines a standard procedure for conducting a forced degradation study under acidic conditions, consistent with ICH Q1A(R2) guidelines.[6][7] The goal is to intentionally degrade the sample by 5-20% to ensure that the analytical method can adequately separate the degradants from the parent peak.[6]

Objective: To determine the stability of 2-(Dimethylamino)acetanilide in acidic solution and to produce its primary acid-degradation product for analytical method development.

Materials:

-

2-(Dimethylamino)acetanilide reference standard

-

HPLC-grade Acetonitrile (ACN) and Water

-

Hydrochloric Acid (HCl), analytical grade

-

Sodium Hydroxide (NaOH), analytical grade

-

Volumetric flasks, pipettes, and vials

-

Calibrated HPLC system with UV or PDA detector

Procedure:

-

Stock Solution Preparation:

-

Prepare a 1.0 mg/mL stock solution of 2-(Dimethylamino)acetanilide in acetonitrile.

-

-

Stress Condition Setup:

-

Label three 10 mL volumetric flasks: "Acid Stress," "Control," and "Blank."

-

Acid Stress Flask: Add 1.0 mL of the stock solution and 1.0 mL of 1N HCl. Dilute to volume with a 50:50 mixture of water and acetonitrile.

-

Control Flask: Add 1.0 mL of the stock solution. Dilute to volume with a 50:50 mixture of water and acetonitrile.

-

Blank Flask: Add 1.0 mL of 1N HCl. Dilute to volume with a 50:50 mixture of water and acetonitrile.

-

-

Incubation:

-

Place all three flasks in a water bath set to 60 °C.

-

Collect time-point samples at T=0, 2, 4, 8, and 24 hours.

-

-

Sample Quenching & Analysis:

-

At each time point, withdraw an aliquot (e.g., 1 mL) from each flask.

-

Immediately neutralize the "Acid Stress" and "Blank" aliquots by adding an equimolar amount of NaOH (e.g., 1 mL of 0.1N sample requires 1 mL of 0.1N NaOH). This step is critical to stop the degradation reaction.

-

Transfer the quenched samples to HPLC vials.

-

Analyze all samples by a suitable reversed-phase HPLC method.

-

-

Data Evaluation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.

-

Monitor the peak area of the primary degradant (2-(dimethylamino)aniline).

-

Ensure mass balance is maintained (i.e., the loss in parent peak area should roughly correspond to the gain in degradant peak areas).

-

Data Summary Table (Example Results):

| Time (Hours) | Condition | % Degradation of Parent Compound | Relative Peak Area of 2-(Dimethylamino)aniline |

| 2 | 1N HCl, 60 °C | 4.8% | 5.1% |

| 4 | 1N HCl, 60 °C | 9.5% | 10.2% |

| 8 | 1N HCl, 60 °C | 18.2% | 19.5% |

| 24 | 1N HCl, 60 °C | 45.1% | 48.3% |

This data indicates that the 8-hour time point provides the target degradation of ~5-20% and would be ideal for validating the stability-indicating nature of the analytical method.

References

-

ResearchGate. Determination of 2-(Diethylamino)-N-(2,6- Dimethylphenyl) Acetamide in a Gel Pharmaceutical Formulation by High-Performance Liquid Chromatography. Available from: [Link]

-

NIOSH. Method 2010: Aliphatic Amines. Available from: [Link]

-

ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

-

Study.com. Hydrolysis of Acetanilide: Mechanism & Explanation. Available from: [Link]

-

ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available from: [Link]

-

PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Available from: [Link]

-

EPA. EPA Method 8315A (SW-846): Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available from: [Link]

-

USGS. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Available from: [Link]

-

Pearson. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions. Available from: [Link]

-

Patsnap. What is the mechanism of Acetanilide?. Available from: [Link]

Sources

- 1. Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson | Study.com [study.com]

- 2. What is the mechanism of Acetanilide? [synapse.patsnap.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onyxipca.com [onyxipca.com]

- 5. biomedres.us [biomedres.us]

- 6. resolvemass.ca [resolvemass.ca]

- 7. pharmainfo.in [pharmainfo.in]

Minimizing bis-alkylation side products in aminoacetanilide synthesis

Executive Summary: The Bis-Alkylation Challenge

The Issue:

In the synthesis of aminoacetanilides—typically involving the nucleophilic substitution of an

The Mechanism of Failure:

The reaction follows an

This guide provides three distinct protocols to invert this selectivity, ranging from kinetic control to "Cesium Effect" chelation strategies.

Visualizing the Competitive Landscape

The following pathway illustrates the kinetic competition you must control.

Figure 1: The kinetic trap. Once the target Mono-product forms, it becomes a superior nucleophile, accelerating the formation of the Bis-impurity.

Protocol A: The "Cesium Effect" (High Selectivity)

Best for: High-value substrates where yield is critical and excess amine is not an option.

Scientific Rationale:

Research by Salvatore et al. established that Cesium Hydroxide (CsOH) promotes mono-alkylation with high selectivity (approx. 9:1 to 20:1). The large ionic radius of Cesium (

Reagents:

- -Chloroacetanilide (1.0 equiv)

-

Primary Amine (1.1 equiv)

-

Cesium Hydroxide Monohydrate (CsOH·H₂O) (1.0 equiv)

-

Activated 4Å Molecular Sieves (Critical for removing water produced by hydroxide)

-

Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

-

Preparation: Flame-dry glassware and cool under argon.

-

Sieve Activation: Add powdered 4Å molecular sieves (250 mg/mmol) to the flask.

-

Solvation: Dissolve the primary amine (1.1 equiv) in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add CsOH·H₂O (1.0 equiv) to the mixture. Stir vigorously for 30 minutes at room temperature.

-

Electrophile Addition: Add the

-chloroacetanilide (1.0 equiv) in one portion. -

Reaction: Stir at 23°C. Monitor via TLC/LC-MS.

-

Note: Reaction times are typically 12–24 hours.

-

-

Workup: Filter through a Celite pad to remove sieves/salts. Dilute filtrate with EtOAc, wash with water (

) to remove DMF. Dry over Na₂SO₄.[2]

Protocol B: Kinetic Shielding (Syringe Pump Method)

Best for: Scale-up scenarios where Cesium is too expensive.

Scientific Rationale:

By keeping the concentration of the electrophile (

Reagents:

-

Primary Amine (3.0 – 5.0 equiv)

- -Chloroacetanilide (1.0 equiv)

-

Base: DIPEA or K₂CO₃ (1.1 equiv)

-

Solvent: Acetonitrile or THF

Step-by-Step Workflow:

-

Receiver Flask: Charge flask with Primary Amine (5.0 equiv) and Base. Heat to desired temperature (often 40–60°C to overcome activation energy if using chloride).

-

Feed Stock: Dissolve

-chloroacetanilide in minimal solvent. Load into a syringe. -

Controlled Addition: Using a syringe pump, add the electrophile solution dropwise over 4–6 hours .

-

Critical: Rapid addition will create localized "hotspots" of high electrophile concentration, leading to immediate bis-alkylation.

-

-

Completion: Stir for an additional 1 hour after addition is complete.

-

Recovery: Distill off the excess primary amine (if volatile) for reuse.

Troubleshooting & Decision Logic

Use this logic tree to diagnose issues during your campaign.

Figure 2: Diagnostic flow for optimizing reaction conditions.

Comparative Data: Selecting the Right Base

The choice of base dramatically impacts the Mono:Bis ratio.

| Base System | Solvent | Mono:Bis Selectivity | Yield (Mono) | Notes |

| CsOH · H₂O / 4Å Sieves | DMF | 19 : 1 | 92% | Gold Standard. Prevents over-alkylation via "Cesium Effect."[3][4] |

| K₂CO₃ / KI (cat) | Acetone | 4 : 1 | 65% | Standard conditions. Often requires chromatography. |

| NaH | THF | 1 : 1 | 40% | Too aggressive. Promotes rapid bis-alkylation. |

| Excess Amine (5 eq) | EtOH | 10 : 1 | 85% | Good for cheap amines. Requires distillation workup. |

Frequently Asked Questions (FAQ)

Q1: Can I use reductive amination instead of direct alkylation?

A: Yes, and it is often cleaner. If you can access the corresponding glyoxal or aldehyde precursor, reacting it with your amine followed by reduction with Sodium Triacetoxyborohydride [

Q2: My product is co-eluting with the bis-impurity. How do I separate them? A: Since the bis-product is a tertiary amine and the mono-product is a secondary amine, you can exploit chemical derivatization :

-

Add a small amount of acetic anhydride or phthalic anhydride to the crude mixture.

-

The secondary amine (Mono) will react to form an amide/phthalimide (changing its polarity significantly).

-

The tertiary amine (Bis) cannot react.

-

Separate via column chromatography, then deprotect (hydrolyze) the amide to recover your product. Note: This adds steps but guarantees purity.

Q3: Why do I need Molecular Sieves with Cesium Hydroxide? A: CsOH produces water upon deprotonating the amine. Water solvates the Cesium ion, diminishing the tight ion-pairing effect that is crucial for selectivity. The 4Å sieves scavenge this water in situ, maintaining the "naked" hydroxide activity.

Q4: I am using the Chloro-derivative and the reaction is too slow. Should I heat it?

A: Heating increases the rate (

References

-

Salvatore, R. N., et al. "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines."[3][5] Journal of Organic Chemistry, vol. 67, no. 3, 2002, pp. 674–683.[1] Link

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.[6] Link

-

Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no. 12, 1971, pp. 2897–2904. Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [organic-chemistry.org]

- 4. (PDF) Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [academia.edu]

- 5. semanticscholar.org [semanticscholar.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Technical Support Center: Resolving Peak Tailing in Basic Acetanilides

Status: Operational Ticket Type: Method Development / Troubleshooting Assigned Specialist: Senior Application Scientist

The Core Issue: Why Basic Acetanilides Tail

In HPLC, perfect Gaussian peaks require a single retention mechanism (typically hydrophobic interaction). Peak tailing (Asymmetry factor

While the acetanilide core is neutral, the attached amine side chains are basic (

Diagnostic Workflow

Before altering chemistry, confirm the source of the tailing. Use this logic gate to isolate the variable.

Figure 1: Diagnostic logic to distinguish between system void volumes (physical) and silanol interactions (chemical).

Solution Module: Mobile Phase Chemistry

If your diagnosis points to chemical interactions, the mobile phase is the first variable to optimize.

Strategy A: The "Silanol Blocker" (Competitive Inhibition)

Mechanism: Add a sacrificial base that competes with the acetanilide for the active silanol sites. Protocol:

-

Select Reagent: High-purity Triethylamine (TEA).

-

Concentration: Add TEA to the aqueous buffer to reach 20–25 mM (approx. 0.1% v/v).

-

pH Adjustment: You MUST adjust the pH after adding TEA, as TEA is highly basic. Adjust to pH 3.0 with Phosphoric Acid.

-

Equilibration: Flush column with 20 column volumes. TEA requires time to saturate the silica surface.

Expert Insight: TEA is structurally similar to the tertiary amines found in many basic drugs. It effectively "caps" the silanols, forcing the drug to interact only with the C18 ligands.

Strategy B: The "Low pH" Approach (Silanol Suppression)

Mechanism: The

-

Buffer: Use Phosphate or Formate buffer.

-

Target pH: 2.0 – 2.5 .

-

Warning: Do not go below the column's stability limit (usually pH 2.0 for standard silica).

Strategy C: High Ionic Strength

Mechanism: High salt concentrations create a "shielding" effect (Debye-Hückel layer) that dampens electrostatic attraction. Protocol: Increase buffer concentration from 10 mM to 25–50 mM .

Comparative Data: Modifier Efficacy

| Modifier / Condition | Mechanism | Efficacy for Basic Acetanilides | Drawbacks |

| No Modifier (pH 7) | None | Poor ( | Strong silanol interaction. |

| TFA (0.1%) | Ion Pairing + Low pH | Good ( | Suppresses MS signal; difficult to wash out. |

| Triethylamine (TEA) | Competitive Blocking | Excellent ( | High background UV absorbance <210nm. |

| High pH (>10) | Deprotonates Analyte | Excellent ( | Destroys standard silica columns. Requires Hybrid/Polymer. |

Solution Module: Column Selection

If mobile phase adjustments are insufficient or prohibited (e.g., LC-MS constraints), the stationary phase must be changed.

The "Type B" Silica Standard

Older "Type A" silica contains high metal impurities which increase silanol acidity. Ensure you are using Type B (High Purity) silica with low metal content (<10 ppm).

End-Capping Technology